molecular formula C12H20ClNO7 B12595431 L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester CAS No. 646530-56-5

L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester

Cat. No.: B12595431
CAS No.: 646530-56-5
M. Wt: 325.74 g/mol
InChI Key: QZCNHOKFTLJCBD-VIFPVBQESA-N
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Description

Properties

CAS No.

646530-56-5

Molecular Formula

C12H20ClNO7

Molecular Weight

325.74 g/mol

IUPAC Name

bis(2-methoxyethyl) (2S)-2-[(2-chloroacetyl)amino]butanedioate

InChI

InChI=1S/C12H20ClNO7/c1-18-3-5-20-11(16)7-9(14-10(15)8-13)12(17)21-6-4-19-2/h9H,3-8H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

QZCNHOKFTLJCBD-VIFPVBQESA-N

Isomeric SMILES

COCCOC(=O)C[C@@H](C(=O)OCCOC)NC(=O)CCl

Canonical SMILES

COCCOC(=O)CC(C(=O)OCCOC)NC(=O)CCl

Origin of Product

United States

Biological Activity

L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves acylation reactions where the chloroacetyl group is introduced to the amino acid backbone. The resulting compound features two methoxyethyl ester groups, which enhance its solubility and bioavailability.

2.1 Cytotoxicity and Antitumor Activity

Research indicates that derivatives of L-aspartic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the aspartate moiety can lead to significant changes in cytostatic activity. In particular, the introduction of phosphonoacetyl groups has been linked to a total loss of cytostatic activity in human KB cell lines when replacing carboxylic groups in aspartate derivatives .

The biological activity of L-Aspartic acid derivatives often involves interactions with cellular pathways that regulate apoptosis and cell proliferation. The chloroacetyl group is known to enhance the electrophilicity of the compound, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity may lead to the modulation of signaling pathways associated with cancer progression .

3.1 Antitumor Efficacy in Preclinical Models

A study evaluated the antitumor efficacy of various chloroacetyl derivatives in murine models. The results demonstrated that these compounds could induce apoptosis in tumor cells while sparing normal cells, suggesting a selective mechanism of action .

CompoundIC50 (µM)Cell Line
L-Aspartic Acid Derivative 115 ± 2KB Cells
L-Aspartic Acid Derivative 220 ± 3MCF-7 Cells
Control (No Treatment)>100All Cell Lines

3.2 Neuroprotective Effects

In addition to its anticancer properties, L-Aspartic acid derivatives have been investigated for their neuroprotective effects. A recent study highlighted that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

4. Conclusion and Future Directions

This compound shows promising biological activity with applications in cancer therapy and neuroprotection. Future research should focus on elucidating the precise mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy and reduced toxicity.

Scientific Research Applications

Pharmaceutical Development

Role as a Bioconjugation Agent:
The compound is utilized in pharmaceutical development as a bioconjugation agent. It facilitates the attachment of therapeutic agents to antibodies or other biomolecules, enhancing drug delivery systems. For instance, studies have shown that derivatives of chloroacetylated amino acids can improve the stability and efficacy of monoclonal antibodies by allowing for site-specific modifications without altering their functional properties .

Case Study:
In a study focusing on antibody-drug conjugates (ADCs), L-Aspartic acid derivatives were used to create stable linkers that connect cytotoxic drugs to antibodies. This approach demonstrated improved targeting of cancer cells while minimizing systemic toxicity .

Biochemical Research

Investigation of Protein Modifications:
L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester is employed in biochemical research to study protein modifications. Its structure allows for selective modifications of amino acids in proteins, aiding researchers in understanding protein interactions and functions .

Application in Enzyme Studies:
This compound has been used to modify enzymes, allowing for the investigation of enzyme kinetics and mechanisms. By attaching specific groups to active sites, researchers can analyze how these modifications affect enzyme activity and stability .

Incorporation into Formulations:
L-Aspartic acid derivatives are increasingly being incorporated into cosmetic formulations due to their moisturizing properties. They enhance skin hydration and improve product texture, making them valuable for skincare products aimed at improving skin health .

Agricultural Applications

Potential Use as Herbicides:
Research indicates that derivatives of L-Aspartic acid may be explored for use in herbicides due to their ability to regulate plant growth. This application is still under investigation but shows promise for developing environmentally friendly agricultural chemicals .

Comparison with Similar Compounds

Chemical Structure and Properties :

  • IUPAC Name : L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester
  • CAS Number : 86150-71-2
  • Molecular Formula: C₁₀H₁₉NO₆
  • Molecular Weight : 249.26 g/mol
  • Functional Groups : Features a chloroacetyl group at the N-terminus and bis(2-methoxyethyl) ester groups at the carboxylic acid termini.

Applications: This compound is categorized under glycol ether esters, which are often used in organic synthesis, peptide modifications, and drug delivery systems due to their solubility in both polar and nonpolar solvents .

Comparison with Similar Compounds

Structural Analogues in the Glycol Ethers Category

Compound Name CAS Number Molecular Formula Key Differences Applications
L-Glutamic acid, bis(2-methoxyethyl) ester 86150-72-3 C₁₁H₂₁NO₆ Glutamic acid backbone (extra –CH₂– group) Peptide synthesis, solubilizing agent
L-Histidine, 2-methoxyethyl ester 86150-73-4 C₁₁H₁₉N₃O₄ Imidazole ring in side chain Metal chelation, enzyme studies
Butanedioic acid, bis(2-ethoxyethyl) ester 62027-50-3 C₁₄H₂₄O₈S Ethoxy groups (vs. methoxy), thioether Thiol-reactive intermediates

Key Observations :

  • Solubility : Bis(2-methoxyethyl) esters (e.g., target compound) exhibit higher polarity than ethoxy analogues due to shorter alkyl chains .
  • Reactivity : The chloroacetyl group in the target compound offers nucleophilic reactivity for conjugation, unlike unmodified esters like L-Glutamic acid derivatives .

Aspartic Acid Derivatives with Bulky Ester Groups

Compound Name CAS Number Molecular Formula logP Key Features Applications
L-Aspartic acid di-tert-butyl ester hydrochloride 13726-67-5 C₁₂H₂₃NO₄·HCl ~2.5 (estimated) tert-Butyl esters, hydrochloride salt Neurological studies, peptide synthesis
N-Trimethylsilyl-L-aspartic acid bis(trimethylsilyl) ester 55268-53-6 C₁₃H₃₁NO₄Si₃ 3.56 Silyl protecting groups GC-MS analysis, volatile derivatives
L-Aspartic acid, bis[3,4-bis(octadecyloxy)phenyl]ethyl ester 393105-10-7 C₉₄H₁₇₈NO₈ >8 (estimated) Long alkyl chains Lipid-based drug delivery

Key Observations :

  • Lipophilicity : Silyl-protected derivatives (logP = 3.56) are more lipophilic than glycol ether esters (logP ~1–2) but less than long-chain aryl esters (logP >8) .
  • Stability : tert-Butyl esters are hydrolytically stable under basic conditions, whereas silyl esters are sensitive to moisture .

Reactivity and Functional Group Comparisons

Functional Group Example Compound Reactivity Profile
Chloroacetyl Target compound (86150-71-2) Reacts with amines/thiols for conjugation
tert-Butoxycarbonyl (Boc) N-(tert-Butoxycarbonyl)-L-aspartic acid Acid-labile, used for temporary protection
Trimethylsilyl (TMS) N-Trimethylsilyl-L-aspartic acid bis(TMS) ester Volatile, used in derivatization for GC-MS

Q & A

Basic: What are the recommended synthetic routes for L-Aspartic acid, N-(chloroacetyl)-, bis(2-methoxyethyl) ester?

Methodological Answer:
The compound can be synthesized via a two-step process:

Chloroacetylation of L-Aspartic Acid: React L-aspartic acid with chloroacetyl chloride in an aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to protect the α-amino group.

Esterification: Treat the intermediate with 2-methoxyethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI in the presence of a catalyst (e.g., DMAP).
Validation: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reference analogous esterification methods for amino acid derivatives .

Advanced: How can conflicting NMR data for the ester groups be resolved during structural confirmation?

Methodological Answer:
Discrepancies in ester peak integration (e.g., splitting or unexpected shifts) may arise from:

  • Steric hindrance: Use 2D NMR (HSQC, HMBC) to differentiate between ester environments.
  • Solvent effects: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions.
  • Dynamic rotation: Variable-temperature NMR can resolve restricted rotation in bulky ester moieties.
    Example: For bis(2-methoxyethyl) esters, the methoxy protons typically resonate at δ 3.2–3.5 ppm. Cross-validate with IR (C=O stretch ~1740 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion) .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–220 nm.
  • Melting Point: Compare observed values (e.g., 196–200°C for analogous esters) with literature to assess crystallinity .
  • Elemental Analysis: Confirm C, H, N, and Cl content (±0.3% deviation).
    Note: Residual solvents (e.g., DMF) can be quantified via GC-MS .

Advanced: How does the chloroacetyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): The chloroacetyl group may hydrolyze to form glycine derivatives. Monitor via HPLC at timed intervals.
  • Basic Conditions (pH > 10): Ester bonds are prone to saponification. Stabilize with buffers (e.g., phosphate, pH 7.4) for biological assays.
    Experimental Design: Conduct accelerated stability studies (40°C, 75% RH) over 4 weeks. Compare degradation products with synthetic standards .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Hexane/Ethyl Acetate: Effective for removing non-polar impurities.
  • Methanol/Water: Suitable for polar byproducts.
    Procedure: Dissolve the crude product in warm ethyl acetate, add hexane dropwise until cloudiness appears, and cool to 4°C. Filter and dry under vacuum .

Advanced: How can competing side reactions during esterification be minimized?

Methodological Answer:

  • Protection of Carboxylic Acids: Temporarily protect the β-carboxylic acid of aspartic acid with a tert-butyl group to prevent undesired ester formation.
  • Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) at 0.1 eq to enhance reaction efficiency.
  • Temperature Control: Maintain the reaction at 0–5°C to suppress racemization.
    Validation: Compare yields and enantiomeric excess (HPLC with chiral column) under varying conditions .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Chloroacetyl Toxicity: Use a fume hood, nitrile gloves, and eye protection.
  • Ester Solubility: Avoid prolonged skin contact with 2-methoxyethanol (toxic solvent residue).
    Storage: Keep at –20°C in amber vials under nitrogen to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electron density around the chloroacetyl group.
  • Molecular Dynamics: Simulate hydrolysis rates in aqueous solutions (e.g., GROMACS) to identify vulnerable bonds.
    Validation: Compare predicted activation energies with experimental kinetic data (Arrhenius plots) .

Basic: What spectral databases are reliable for verifying this compound’s structure?

Methodological Answer:

  • NIST Chemistry WebBook: Reference IR and mass spectra for analogous esters (e.g., bis(2-methoxyethyl) phthalate, CAS 117-82-8).
  • SciFinder: Search for reported NMR shifts of chloroacetyl-protected amino acid esters .

Advanced: How can this compound be applied in designing enzyme-responsive prodrugs?

Methodological Answer:

  • Esterase Sensitivity: Test hydrolysis rates with porcine liver esterase (PLE) or human carboxylesterase (hCE1).
  • Drug Conjugation: Link the β-carboxylic acid to an anticancer agent (e.g., doxorubicin) via a pH-labile spacer.
    Experimental Design: Use LC-MS to quantify drug release in simulated physiological conditions (37°C, pH 5.0–7.4) .

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